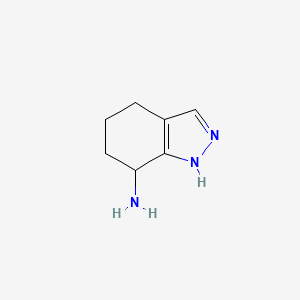

4,5,6,7-tetrahydro-1H-indazol-7-amine

Overview

Description

The compound 4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic scaffold that is part of a broader class of tetrahydroindazoles. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The papers provided discuss various derivatives of this compound and their synthesis, showcasing the versatility and the potential utility of the core structure in different chemical contexts.

Synthesis Analysis

The synthesis of related compounds to this compound involves multi-step reactions that can be highly regioselective and yield enantiopure products. For instance, the synthesis of 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones starts from primary amines and α-amino acid derivatives, utilizing a constrained intramolecular "click" reaction as a key step, which avoids the need for chromatographic purification of the final products . Another synthesis route for a related compound involves a Michael addition and Mannich reaction, followed by a Dieckmann condensation, starting from simple materials and resulting in a library of functionalized carboxymides .

Molecular Structure Analysis

The molecular structure of this compound derivatives is characterized by the presence of multiple rings, including pyrazine and triazole rings, which are fused to the tetrahydroindazole core. The presence of various substituents, such as aryl groups, fluorine atoms, and methyl groups, can significantly alter the properties of the molecules and their potential applications .

Chemical Reactions Analysis

The derivatives of this compound can undergo various chemical reactions, including intramolecular "click" reactions, Michael additions, Mannich reactions, and Dieckmann condensations. These reactions are useful for constructing complex heterocyclic systems and can be adapted for parallel synthesis to create compound libraries . Additionally, three-component condensation reactions have been employed to synthesize triazolopyrimidin-7-ols, indicating the versatility of the core structure in multi-component synthetic strategies .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of its derivatives suggest that these compounds are likely to have significant biological activity. For example, the synthesized triazolopyrimidin-7-ols have been investigated for their antimicrobial and antifungal activities, demonstrating the potential pharmacological relevance of these molecules . The introduction of fluorine atoms and other functional groups can also influence the physical properties, such as solubility and stability, which are important considerations in drug design and synthesis .

Scientific Research Applications

Chemistry and Structural Studies

The chemistry of cyclic tetraamines and their metal-ion compounds provides a framework for understanding the structural complexity and potential applications of compounds related to 4,5,6,7-tetrahydro-1H-indazol-7-amine. These studies focus on the configurational isomerism, emphasizing the significance of structural studies for defining the configuration of amines and their complexes, which could have implications for the synthesis and application of this compound derivatives (Curtis, 2012).

Applications in Organic Synthesis and Medicinal Chemistry

Indazole derivatives, including those structurally related to this compound, are noted for their broad spectrum of biological activities. Research into these derivatives reveals their potential in anticancer and anti-inflammatory therapies and in targeting disorders involving protein kinases and neurodegeneration. This highlights the pharmaceutical significance of indazole scaffolds and encourages further development of novel therapeutic agents based on these structures (Denya et al., 2018).

Catalysis and Material Science

Amine-functionalized materials, including those derived from or structurally related to this compound, demonstrate significant potential in applications such as CO2 capture. The interaction between CO2 and basic amine functionalities is a key area of interest, with amine-functionalized metal–organic frameworks (MOFs) showing promise for CO2 sorption and separation, as well as catalysis (Lin et al., 2016).

Environmental Applications

The degradation of nitrogen-containing hazardous compounds, such as those related to or derived from this compound, is crucial for mitigating environmental impacts. Advanced oxidation processes (AOPs) have been effective in mineralizing these compounds, enhancing the efficacy of treatment schemes for water purification and environmental remediation (Bhat & Gogate, 2021).

Mechanism of Action

Target of Action

The primary targets of 4,5,6,7-tetrahydro-1H-indazol-7-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .

Mode of Action

This compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction leads to the suppression of the kinase activities, thereby affecting the cellular processes controlled by these kinases .

Biochemical Pathways

The affected pathways primarily involve cell cycle regulation and DNA repair mechanisms . The downstream effects include the prevention of cell proliferation and the induction of cell cycle arrest, which can lead to apoptosis in cancer cells .

Pharmacokinetics

It is known that the compound has amolecular weight of 137.18 , which suggests that it may have good bioavailability due to its small size. It is stored at a temperature of 2-8°C in an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth . This is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit the proliferation of cancer cells can be therapeutically beneficial .

Action Environment

Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of this compound . For instance, the compound needs to be stored in an inert atmosphere at low temperatures to maintain its stability . Therefore, these factors should be carefully controlled during the compound’s storage and administration.

properties

IUPAC Name |

4,5,6,7-tetrahydro-1H-indazol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOALOICTMCSWHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2499433.png)

![N-(3,5-dimethylphenyl)-8-methyl-2-(3-nitrophenyl)-9-oxo-3,9-dihydrothieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B2499434.png)

![11,12-dimethoxy-2-methyl-8,9,13b,14-tetrahydro-6H-pyrazolo[5'',1'':2',3']pyrimido[4',5':4,5]pyrido[2,1-a]isoquinolin-6-one](/img/structure/B2499435.png)

![3-Amino-4-[(2,4-dichlorophenyl)amino]isochromen-1-one](/img/structure/B2499437.png)

![3-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2499445.png)

![3-[(4-chlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2499447.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(thiophen-2-yl)pyrrolidin-1-yl]acetamide](/img/structure/B2499453.png)